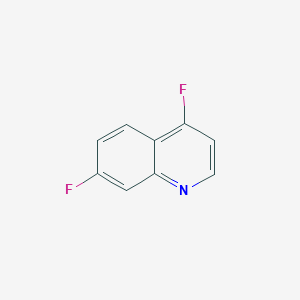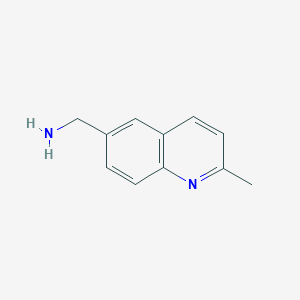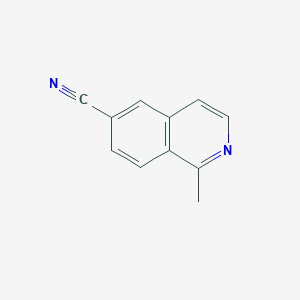
4,7-Difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. For example, the treatment of 4,7-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can form carbon-carbon bonds through reactions like Suzuki and Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in liquid ammonia.
Oxidation: Oxidizing agents like potassium permanganate.
Cross-Coupling: Palladium catalysts and organoboron compounds.
Major Products: The reactions of this compound can yield a variety of products, including substituted quinolines and complex heterocyclic compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,7-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. It is a key intermediate in the synthesis of various pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a component in liquid crystal displays.
Wirkmechanismus
The mechanism of action of 4,7-Difluoroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
5,7-Difluoroquinoline: Another fluorinated quinoline with different substitution patterns.
7-Fluoro-4-chloroquinoline: Exhibits unique reactivity due to the presence of both fluorine and chlorine atoms.
Uniqueness: 4,7-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5F2N |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
4,7-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
InChI-Schlüssel |
VCADDLPEDCZOQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)
![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)





![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
